Quantified Acidity (pKa) Differentiation from Closest Mono- and Di-Substituted Analogs
The predicted pKa of 2-Amino-5-fluoro-4-methoxybenzoic acid is 4.87 , which places its acidity between that of its di-substituted analogs. For instance, the less substituted 2-amino-5-fluorobenzoic acid (lacking the 4-methoxy group) is significantly more acidic with a predicted pKa of 1.86 , while 2-amino-4-methoxybenzoic acid (lacking the 5-fluoro group) is less acidic with a predicted pKa of 5.21 . This demonstrates that the combination of the 5-fluoro and 4-methoxy groups tunes the compound's acidity to a unique range, distinct from simpler analogs.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.87 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Amino-5-fluorobenzoic acid: 1.86 ± 0.10 (Predicted); 2-Amino-4-methoxybenzoic acid: 5.21 ± 0.10 (Predicted) |
| Quantified Difference | Target is +3.01 pKa units less acidic than 2-amino-5-fluorobenzoic acid and -0.34 pKa units more acidic than 2-amino-4-methoxybenzoic acid. |
| Conditions | Predicted values, typical for computational chemistry models. |
Why This Matters
pKa directly impacts ionization state at physiological pH, which is critical for solubility, permeability, and target binding in biological assays.
